

Spectroscopic Characterization of 2-(Propan-2-yloxy)ethane-1-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	2-(Propan-2-yloxy)ethane-1-sulfonamide
CAS No.:	1249786-86-4
Cat. No.:	B1527944

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This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound **2-(Propan-2-yloxy)ethane-1-sulfonamide** (CAS No. 1249786-86-4).^[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimentally obtained spectra for this specific molecule are not publicly available within the scope of this review, this guide leverages established principles of spectroscopic interpretation and data from structurally related sulfonamides to provide a robust, predictive analysis. This approach underscores the power of foundational scientific principles in characterizing novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

2-(Propan-2-yloxy)ethane-1-sulfonamide possesses a unique combination of functional groups: a primary sulfonamide, an ether linkage, and an isopropyl group. Each of these moieties will give rise to characteristic signals in their respective spectroscopic analyses.

Molecular Formula: $C_5H_{13}NO_3S$ Molecular Weight: 167.23 g/mol [1]

Caption: Molecular structure of **2-(Propan-2-yloxy)ethane-1-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of **2-(Propan-2-yloxy)ethane-1-sulfonamide**, we can predict the following 1H and ^{13}C NMR spectra.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.8 - 5.2	Broad Singlet	2H	-SO ₂ NH ₂	Protons on nitrogen often appear as a broad signal due to quadrupole broadening and exchange.
~ 3.8 - 4.0	Triplet	2H	-O-CH ₂ -CH ₂ -SO ₂ -	Deshielded by the adjacent oxygen atom.
~ 3.6 - 3.8	Septet	1H	-O-CH(CH ₃) ₂	The methine proton is split by the six equivalent methyl protons.
~ 3.2 - 3.4	Triplet	2H	-O-CH ₂ -CH ₂ -SO ₂ -	Deshielded by the adjacent sulfonyl group.
~ 1.2 - 1.3	Doublet	6H	-CH(CH ₃) ₂	The six equivalent methyl protons are split by the methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

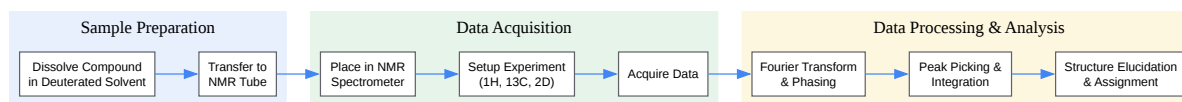
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 70 - 72	-O-CH(CH ₃) ₂	The methine carbon of the isopropyl group is attached to oxygen.
~ 65 - 67	-O-CH ₂ -CH ₂ -SO ₂ -	The carbon atom adjacent to the ether oxygen.
~ 53 - 55	-O-CH ₂ -CH ₂ -SO ₂ -	The carbon atom adjacent to the electron-withdrawing sulfonamide group.
~ 21 - 23	-CH(CH ₃) ₂	The two equivalent methyl carbons of the isopropyl group.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra for a novel sulfonamide would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Propan-2-yloxy)ethane-1-sulfonamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1), and the acquisition time.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- **2D NMR (Optional but Recommended):** To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY reveals

proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Two Bands	N-H Stretch (primary sulfonamide)
2980 - 2850	Medium to Strong	C-H Stretch (aliphatic)
1350 - 1310	Strong	S=O Asymmetric Stretch (sulfonamide)
1160 - 1120	Strong	S=O Symmetric Stretch (sulfonamide)
1100 - 1000	Strong	C-O Stretch (ether)

The presence of strong absorption bands in the regions of 3400-3200 cm⁻¹, 1350-1310 cm⁻¹, and 1160-1120 cm⁻¹ would be highly indicative of the sulfonamide group.[2] The C-O stretching of the ether would also be a prominent feature.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common.^[2] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
- **Instrumentation:** An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical range for analysis is 4000-400 cm^{-1} .^[2]^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be observed.

- $[\text{M}+\text{H}]^+$: m/z 168.07 (calculated for $\text{C}_5\text{H}_{14}\text{NO}_3\text{S}^+$)
- $[\text{M}+\text{Na}]^+$: m/z 190.05 (calculated for $\text{C}_5\text{H}_{13}\text{NNaO}_3\text{S}^+$)

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, fragmentation of the molecule would occur. The fragmentation of sulfonamides is well-studied and can involve complex rearrangements.^[4]^[5]

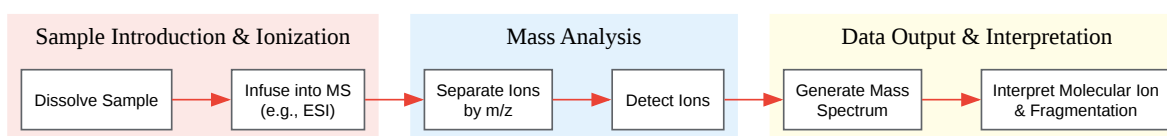
Predicted Fragmentation Pattern:

- Loss of the isopropoxy group: $[\text{M} - \text{C}_3\text{H}_7\text{O}]^+$

- Cleavage of the C-S bond: $[C_2H_5O]^+$ and $[SO_2NH_2]^+$ containing fragments.
- Loss of SO_2 : $[M - SO_2]^+$
- Formation of the base peak: Often, a stable fragment resulting from a rearrangement will dominate the spectrum. For sulfonamides, this can be related to the amine-containing portion of the molecule.

Experimental Protocol for Mass Spectrometry

- Sample Introduction and Ionization: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for polar molecules like sulfonamides.[4]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- Tandem MS (MS/MS): For detailed structural information, tandem mass spectrometry can be performed. The molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule.



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Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **2-(Propan-2-yloxy)ethane-1-sulfonamide**. The expected NMR, IR, and MS data are presented based on fundamental principles and comparison with related

structures. The detailed experimental protocols described herein represent standard, validated methods for the characterization of such small organic molecules. This guide serves as a valuable resource for scientists working on the synthesis, identification, and application of this and structurally similar compounds, providing a solid foundation for the interpretation of experimentally acquired data.

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